Cas no 2228256-76-4 (5-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,2-oxazol-4-amine)

5-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,2-oxazol-4-amine is a fluorinated oxazole derivative characterized by its hexafluoroisopropyl substituent, which enhances its electronic and steric properties. This compound is of interest in medicinal chemistry and agrochemical research due to the unique physicochemical attributes imparted by the fluorine atoms, including increased lipophilicity, metabolic stability, and bioavailability. The oxazole core provides a versatile scaffold for further functionalization, making it valuable in the synthesis of heterocyclic compounds. Its structural features suggest potential applications as an intermediate in the development of pharmaceuticals or specialty chemicals, particularly where fluorine incorporation is desired for improved performance.
5-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,2-oxazol-4-amine structure
2228256-76-4 structure
Product Name:5-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,2-oxazol-4-amine
CAS No:2228256-76-4
MF:C6H4F6N2O
MW:234.099182128906
CID:5782509
PubChem ID:165850126
Update Time:2025-05-26

5-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,2-oxazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2228256-76-4
    • EN300-1940672
    • 5-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,2-oxazol-4-amine
    • 5-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,2-oxazol-4-amine
    • Inchi: 1S/C6H4F6N2O/c7-5(8,9)4(6(10,11)12)3-2(13)1-14-15-3/h1,4H,13H2
    • InChI Key: AWUSTIGKOXCMQE-UHFFFAOYSA-N
    • SMILES: FC(C(C(F)(F)F)C1=C(C=NO1)N)(F)F

Computed Properties

  • Exact Mass: 234.02278173g/mol
  • Monoisotopic Mass: 234.02278173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 52Ų

5-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,2-oxazol-4-amine Pricemore >>

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5-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,2-oxazol-4-amine Related Literature

Additional information on 5-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,2-oxazol-4-amine

Comprehensive Overview of 5-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,2-oxazol-4-amine (CAS No. 2228256-76-4)

The compound 5-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,2-oxazol-4-amine (CAS No. 2228256-76-4) is a fluorinated heterocyclic amine with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a hexafluoropropan-2-yl group attached to an oxazol-4-amine core, makes it a subject of interest for scientists exploring novel bioactive molecules. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, which are critical properties in drug design and material science applications.

In recent years, the demand for fluorinated compounds like 5-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,2-oxazol-4-amine has surged due to their role in developing high-performance materials and targeted therapeutics. Researchers are particularly intrigued by its potential as a building block for small-molecule inhibitors and covalent modifiers, which are hot topics in oncology and infectious disease research. The compound’s CAS No. 2228256-76-4 is frequently searched in academic databases, reflecting its growing relevance in synthetic chemistry.

One of the key advantages of this compound lies in its versatility. The oxazole ring is a privileged scaffold in medicinal chemistry, often associated with antimicrobial and anti-inflammatory activities. When combined with the hexafluoropropan-2-yl moiety, the molecule exhibits enhanced binding affinity to biological targets, a feature highly sought after in fragment-based drug discovery. This aligns with the current trend of optimizing lead compounds for improved pharmacokinetic profiles.

From an industrial perspective, 5-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,2-oxazol-4-amine is also explored for its applications in advanced coatings and electronic materials. Fluorinated compounds are known for their thermal stability and resistance to degradation, making them ideal for high-tech applications. Searches for fluorinated oxazole derivatives and CAS 2228256-76-4 specifications have spiked in patent literature, underscoring its commercial potential.

Environmental and safety considerations are paramount when handling such compounds. While 5-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,2-oxazol-4-amine is not classified as hazardous, proper laboratory practices must be followed. Its synthetic pathways and scalability are frequently discussed in forums, highlighting the need for sustainable production methods. This resonates with the broader scientific community’s focus on green chemistry and reducing synthetic waste.

In summary, 5-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,2-oxazol-4-amine (CAS No. 2228256-76-4) represents a compelling case study in the intersection of fluorine chemistry and heterocyclic design. Its multifaceted applications—from drug development to material science—make it a compound worth watching in the coming years. As research progresses, expect more publications and patents to reference this molecule, solidifying its place in modern chemistry.

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